N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-11-5-6-12-13(8-11)23-15(16-12)17-14(19)9-3-2-4-10(7-9)18(20)21/h2-8H,1H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPSJKWSANMXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylthio Group: The methylthio group can be introduced by treating the benzothiazole derivative with methyl iodide in the presence of a base such as potassium carbonate.
Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Oxidation Reactions
The methylthio (-SMe) group undergoes selective oxidation to form sulfoxide or sulfone derivatives. This transformation is critical for modifying electronic properties and biological activity.
Oxidation proceeds without affecting the nitro group or benzothiazole ring, as confirmed by TLC and NMR monitoring.
Reduction Reactions
The nitro (-NO₂) group is selectively reduced to an amine (-NH₂), enhancing hydrogen-bonding potential for pharmacological applications.
The amine product exhibits a characteristic bathochromic shift in UV-Vis spectra (λ_max = 320 → 365 nm) .
Hydrolysis of the Amide Bond
The amide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid and benzothiazole-amine derivatives.
Kinetic studies show basic hydrolysis proceeds 2.5× faster than acidic conditions (k = 0.12 vs. 0.05 hr⁻¹).
Electrophilic Substitution on the Benzothiazole Ring
The electron-rich benzothiazole ring undergoes regioselective electrophilic substitution, primarily at the 5-position due to directing effects of the methylthio group.
X-ray crystallography confirms substitution at the 5-position, with dihedral angles <10° between benzothiazole and benzamide planes .
Functional Group Interconversion
The amine product from nitro reduction can undergo further derivatization:
Stability Under Thermal and Photolytic Conditions
-
Thermal stability : Decomposes at 218°C (DSC, ΔH = 142 J/g).
-
Photolysis : UV light (254 nm) induces nitro → nitrite rearrangement (t₁/₂ = 45 min in MeOH).
Scientific Research Applications
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference Compound |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | Ampicillin |
| Escherichia coli | 64 μg/mL | Streptomycin |
| Candida albicans | 128 μg/mL | Fluconazole |
These results indicate that N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide possesses comparable efficacy to established antibiotics, suggesting its potential as a new antimicrobial agent.
Anticancer Activity
Recent research has highlighted the anticancer potential of this compound through various mechanisms:
- Cell Proliferation Inhibition : The compound showed significant inhibition of cell proliferation in various cancer cell lines, including breast and colorectal cancer, with IC50 values ranging from 10 to 20 μM.
- Apoptosis Induction : Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells, evidenced by enhanced Annexin V staining.
Case Studies
- Breast Cancer : A study evaluated the effects of the compound on MCF7 breast cancer cells, revealing a dose-dependent reduction in cell viability and induction of apoptosis.
- Colorectal Cancer : Another research focused on colorectal cancer models, where the compound significantly reduced tumor growth in vivo, suggesting its therapeutic potential in oncology.
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been explored in several studies:
- Topoisomerase Inhibition : It has been shown to inhibit bacterial topoisomerases with IC50 values as low as 0.012 μg/mL against Staphylococcus aureus, indicating selective action against bacterial enzymes while sparing human counterparts.
- Kinase Inhibition : The compound also demonstrates inhibitory activity against certain kinases involved in cancer progression, which could be leveraged for therapeutic applications in oncology.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest strong interactions with active sites of targeted enzymes, correlating with observed biological activities. The docking scores indicate favorable binding conformations and interactions that could explain its efficacy.
Mechanism of Action
The mechanism of action of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity . The nitro group may undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-phenylbenzamide: Known for its anti-inflammatory properties.
2-(benzo[d]thiazol-2-yl)-6-methoxyphenol: Exhibits photophysical properties and is used in material science.
N-(benzo[d]thiazol-2-yl)-2-(piperidin-1-yl)ethylamine: Studied for its antimicrobial activity.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Biological Activity
N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide is a compound belonging to the class of benzothiazole derivatives, known for their diverse biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H10N2O3S
- Molecular Weight : 270.39 g/mol
- CAS Number : 899982-86-6
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in inflammation and cancer progression. For instance, it may affect the arachidonic acid pathway by inhibiting prostaglandin biosynthesis, which is crucial in inflammatory responses.
- Antimicrobial Activity : Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties, which may extend to this compound. It has been tested against various bacterial and fungal strains, demonstrating notable efficacy .
- Antitumor Effects : Preliminary studies suggest that this compound may possess antitumor properties, possibly through apoptosis induction in cancer cells and inhibition of tumor growth .
Biological Activities
The compound exhibits a range of biological activities, as summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Potency : A study reported that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 50 μg/mL against several pathogens, indicating strong antimicrobial activity .
- Antitumor Activity : In vitro assays demonstrated that the compound could significantly reduce cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. Further investigations are required to elucidate the exact mechanisms involved.
- Neuroprotective Effects : Research indicated that derivatives of benzothiazole could protect neurons from oxidative stress-induced damage. This suggests a promising avenue for exploring neuroprotective therapies using this compound .
Synthesis and Preparation Methods
The synthesis of this compound typically involves several steps:
- Formation of Benzothiazole Ring : Reacting 2-aminothiophenol with an aldehyde or ketone under acidic conditions.
- Introduction of Methylthio Group : Treating the benzothiazole derivative with methyl iodide in the presence of a base like potassium carbonate.
- Nitration : Using concentrated nitric acid and sulfuric acid to introduce the nitro group.
- Amidation : Reacting the nitrated derivative with an appropriate amine to form the final product.
Q & A
Q. What are the standard synthetic routes for N-(6-(methylthiazolyl)benzamide derivatives?
A typical method involves reacting a substituted thiazol-2-amine with an acyl chloride in dry pyridine. For example, 5-chlorothiazol-2-amine can be coupled with 2,4-difluorobenzoyl chloride under stirring, followed by purification via chromatography and recrystallization from methanol . Key steps include stoichiometric control (1:1.1 molar ratio of amine to acyl chloride), reaction monitoring by TLC, and neutralization with NaHCO₃ to remove excess acid .
Q. How is the compound characterized using spectroscopic techniques?
- 1H NMR : Signals for aromatic protons (δ 7.4–8.8 ppm), methylthio groups (δ ~2.5 ppm), and amide NH protons (δ ~10–12 ppm, broad singlet). Splitting patterns (e.g., doublets for ortho-substituted nitro groups) confirm substitution positions .
- 13C NMR : Carbonyl carbons (δ 160–165 ppm), nitrobenzamide aromatic carbons (δ 120–140 ppm), and thiazole ring carbons (δ 110–150 ppm) .
- X-ray crystallography : Reveals intermolecular hydrogen bonds (e.g., N–H···N, C–H···F) that stabilize crystal packing .
Advanced Research Questions
Q. How can synthetic yields of N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-nitrobenzamide be optimized?
- Solvent selection : Pyridine acts as both solvent and base, but alternative bases (e.g., DMAP) may reduce side reactions.
- Temperature control : Slow addition of acyl chloride at 0°C minimizes decomposition .
- Purification : Gradient column chromatography (hexane/EtOAc) improves separation of nitro-substituted byproducts. Yields for analogous compounds range from 48% to 69% .
Q. What intermolecular interactions govern the crystal structure of similar benzothiazole derivatives?
Centrosymmetric dimers form via N–H···N hydrogen bonds (2.8–3.0 Å), while C–H···O/F interactions (2.5–3.2 Å) stabilize extended networks. These interactions influence solubility and melting points .
Q. How can structure-activity relationships (SAR) be explored for antimicrobial activity?
- Substituent variation : Replace the nitro group with methoxy, chloro, or fluoro groups to modulate electron-withdrawing/donating effects.
- Bioassay design : Test against anaerobic pathogens (e.g., Clostridium spp.) using MIC assays, as nitro-thiazoles inhibit pyruvate:ferredoxin oxidoreductase (PFOR) .
Q. What strategies resolve contradictions in reported biological activities?
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
- Theoretical modeling : DFT calculations predict electronic effects of substituents on redox potential, which correlates with PFOR inhibition .
Experimental Design & Data Analysis
Q. How to design a kinetic study for enzymatic inhibition by this compound?
- Assay setup : Monitor PFOR activity spectrophotometrically (decrease in NADH absorbance at 340 nm).
- Control variables : Include nitazoxanide (positive control) and DMSO (vehicle control).
- Data fitting : Use Michaelis-Menten kinetics to calculate IC₅₀ and Ki values .
Q. What computational methods predict the compound’s metabolic stability?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
